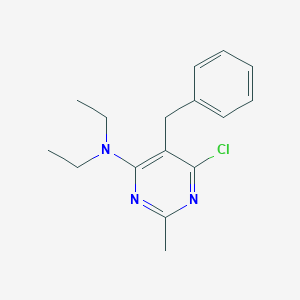

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine

Description

Historical Context and Discovery

The development of this compound can be traced back to the broader historical evolution of pyrimidine chemistry, which began with fundamental discoveries in the late 18th century. The foundation for pyrimidine research was established in 1776 when Carl Wilhelm Scheele isolated uric acid, a purine derivative containing a pyrimidine ring, from urinary calculi. This initial discovery paved the way for subsequent investigations into pyrimidine derivatives, with the first pyrimidine compound, alloxan, being isolated by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid.

The systematic study of pyrimidine derivatives gained momentum in 1884 when Adolf Pinner began synthesizing pyrimidine compounds by condensing ethyl acetoacetate with amidines, and subsequently coined the term "pyrimidine" by combining "pyridine" and "amidine". The parent pyrimidine compound was first successfully synthesized by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water. These foundational developments in pyrimidine chemistry created the scientific framework necessary for the eventual development of more complex derivatives such as this compound.

The specific compound this compound emerged from modern pharmaceutical research efforts focused on developing novel pyrimidine derivatives with enhanced biological properties. Current chemical supplier databases identify this compound with the Chemical Abstracts Service number 4486-05-9, indicating its recognition and cataloging within the scientific community. The compound represents a sophisticated example of contemporary synthetic organic chemistry, where multiple functional groups are strategically incorporated into the pyrimidine scaffold to achieve desired pharmacological or chemical properties.

Significance in Pyrimidine Chemistry

The significance of this compound within pyrimidine chemistry stems from its embodiment of the diverse biological activities associated with pyrimidine derivatives. Pyrimidines represent one of the most active classes of compounds possessing wide spectrum biological activities, including significant in vitro activity against unrelated deoxyribonucleic acid and ribonucleic acid viruses, diuretic properties, antitumor effects, anti-human immunodeficiency virus activity, and cardiovascular applications. The presence of the pyrimidine base in essential nucleotides such as thymine, cytosine, and uracil, which constitute the fundamental building blocks of nucleic acids, provides a biological rationale for the therapeutic potential of pyrimidine derivatives.

Research has demonstrated that pyrimidine derivatives exhibit an extensive range of pharmacological activities, including antibacterial, antifungal, antileishmanial, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer properties. Many pyrimidine derivatives have also been reported to possess potential central nervous system depressant properties and function as calcium channel blockers. This broad spectrum of biological activities underscores the importance of developing novel pyrimidine derivatives such as this compound for pharmaceutical applications.

The compound's structural features, particularly the combination of benzyl and diethylamine substituents on the pyrimidine core, position it as a potentially valuable scaffold for medicinal chemistry applications. The strategic placement of these functional groups may enhance the compound's ability to interact with biological targets through multiple binding mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic attractions. Furthermore, the presence of the chlorine atom at the 6-position and the methyl group at the 2-position provides additional sites for potential chemical modification, allowing for the development of analogs with optimized biological properties.

Compound Classification and Nomenclature

This compound belongs to the class of heterocyclic organic compounds known as pyrimidines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. More specifically, this compound can be classified as a substituted pyrimidine derivative, featuring multiple functional groups attached to the pyrimidine core structure. The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the pyrimidine ring serving as the parent structure and the various substituents designated by their positions and chemical identities.

The compound is also known by several synonymous names, including 5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine, which provides an alternative systematic description of its structure. Additional catalog identifiers include HMS1704F09, TIMTEC-BB SBB012274, DTXSID30424336, AKOS000300356, and SB59499, reflecting its presence in various chemical databases and supplier catalogs. The molecular formula C₁₆H₂₀ClN₃ indicates the presence of sixteen carbon atoms, twenty hydrogen atoms, one chlorine atom, and three nitrogen atoms, providing a precise compositional description of the molecule.

According to chemical classification systems, this compound falls under the category of specialty materials, reflecting its specialized applications in research and potentially pharmaceutical contexts. The compound's classification within the broader framework of organic chemistry places it among the diazines, specifically as a member of the pyrimidine subfamily, which is one of three possible diazine isomers alongside pyrazine and pyridazine. This classification system provides a systematic approach to understanding the compound's chemical relationships and potential reactivity patterns based on its structural features.

General Structural Features and Characteristics

The molecular structure of this compound exhibits several distinctive structural features that contribute to its chemical and potentially biological properties. The central pyrimidine ring, with nitrogen atoms at positions 1 and 3, provides the foundational aromatic heterocyclic framework that imparts electron-deficient characteristics to the molecule. This electron deficiency makes the pyrimidine ring susceptible to nucleophilic aromatic substitution reactions while simultaneously making electrophilic aromatic substitution more challenging compared to benzene or pyridine derivatives.

The benzyl group attached at the 5-position introduces a significant hydrophobic component to the molecule, potentially enhancing its lipophilicity and membrane permeability characteristics. The benzyl substituent consists of a phenyl ring connected through a methylene bridge, providing both aromatic character and conformational flexibility. This structural feature may facilitate interactions with hydrophobic binding sites in biological targets and influence the compound's pharmacokinetic properties. The presence of the chlorine atom at the 6-position introduces an electronegative halogen that can participate in halogen bonding interactions and may serve as a site for further chemical modification through nucleophilic substitution reactions.

The diethylamine group attached at the 4-position provides basic character to the molecule, with the nitrogen atom capable of protonation under physiological conditions. This tertiary amine functionality contributes to the compound's potential for hydrogen bonding interactions and may influence its solubility properties in various solvents. The methyl group at the 2-position represents a small alkyl substituent that may affect the molecule's steric profile and electronic distribution. The molecular weight of 289.80 daltons places this compound within a favorable range for drug-like properties, according to established pharmaceutical guidelines.

Table 1: Structural and Physical Properties of this compound

The compound's structural characteristics suggest potential for diverse chemical reactivity patterns. The electron-deficient pyrimidine ring may undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing chlorine substituent. The diethylamine group may participate in various chemical transformations, including alkylation, acylation, and oxidation reactions. The benzyl group may undergo typical aromatic substitution reactions, while the chlorine atom provides a leaving group for nucleophilic displacement reactions. These structural features collectively contribute to the compound's potential utility as a synthetic intermediate or as a bioactive molecule in pharmaceutical applications.

Properties

IUPAC Name |

5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3/c1-4-20(5-2)16-14(15(17)18-12(3)19-16)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAHZZXJYLHUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424336 | |

| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500156-07-0 | |

| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Core Pyrimidine Synthesis

The pyrimidine core with methyl and chloro substituents is often prepared from commercially available or easily synthesized precursors such as 2,4-dichloro-5-methylpyrimidine or 2,4-dichloropyrimidine derivatives. These intermediates are accessible via chlorination of hydroxypyrimidine precursors using phosphorus oxychloride (POCl3) in the presence of quaternary ammonium chlorides or tertiary amine hydrochlorides as catalysts or solvents. This method provides high yields and is suitable for scale-up.

| Reagent/Condition | Details |

|---|---|

| Chlorinating agent | Phosphorus oxychloride (POCl3) |

| Catalyst/solvent | Quaternary ammonium chloride (e.g., methyltriethylammonium chloride) or tertiary amine hydrochloride |

| Temperature | 30–120 °C, typically ~100 °C |

| Reaction time | 12–30 hours |

| Solvent alternatives | Acetonitrile, tetrahydrofuran, dioxane, nitromethane, diglyme, dimethoxyethane |

This chlorination converts hydroxypyrimidine derivatives into 2,5-diamino-4,6-dichloropyrimidine intermediates, which are crucial for further functionalization.

Benzyl Substitution at the 5-Position

The benzyl group at the 5-position can be introduced via nucleophilic substitution or cross-coupling reactions. A common approach involves:

- Using 2,4-dichloro-5-methylpyrimidine as a starting material.

- Selective substitution of the chlorine at the 5-position with a benzylamine derivative or benzyl nucleophile.

- Alternatively, Suzuki coupling reactions with benzyl boronic acids or benzyl halides under palladium catalysis can be employed to install the benzyl group.

For example, palladium-catalyzed Suzuki coupling using Pd(PPh3)4 or silica-bound DPP-palladium catalysts under microwave irradiation or sealed tube heating has been reported to efficiently introduce aryl or benzyl substituents on pyrimidine rings.

Introduction of the Diethylamine Group at the 4-Position

The diethylamine substituent is typically introduced via nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position of the pyrimidine ring. This reaction proceeds as follows:

- The 4-chloropyrimidine intermediate is reacted with diethylamine under heating.

- The reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- Reaction temperatures range from 80 to 120 °C.

- Reaction times vary from several hours to overnight to ensure complete substitution.

This step is critical for installing the diethylamine moiety, which is nucleophilic and can displace the chlorine atom selectively at the 4-position due to the electron-deficient nature of the pyrimidine ring.

Representative Synthetic Route Summary

Analytical and Purification Considerations

- Reaction progress is monitored by LC-MS and NMR spectroscopy to confirm substitution patterns and purity.

- Purification is typically achieved by silica gel chromatography using gradients of methanol/dichloromethane or ethyl acetate/hexane.

- Final compounds are characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and substitution.

Research Findings and Optimization Notes

- Use of silica-bound palladium catalysts reduces palladium contamination and improves product purity.

- Microwave-assisted Suzuki coupling accelerates reaction times and improves yields.

- The choice of solvent and temperature critically affects the selectivity of nucleophilic substitution on the pyrimidine ring.

- Ultrasonication during chlorination with POCl3 enhances reaction efficiency.

- The presence of electron-donating groups on the benzyl substituent can influence the reactivity and yield of the coupling step.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Pyrimidine chlorination | POCl3 + quaternary ammonium chloride, 100 °C, 24 h | High yield, scalable | Requires careful temperature control | |

| Benzyl substitution | Suzuki coupling or nucleophilic substitution | Pd catalysts, microwave or sealed tube heating | Efficient, versatile | Palladium contamination risk |

| Diethylamine substitution | Nucleophilic aromatic substitution | Diethylamine, DMF/EtOH, 80–120 °C | High selectivity and yield | Requires controlled conditions |

| Purification and characterization | Silica gel chromatography, NMR, LC-MS | Standard analytical techniques | Ensures product purity | Time-consuming |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a potential therapeutic agent in treating various diseases. Its structure suggests that it may interact with biological targets relevant to drug development.

Antimicrobial Activity

Research indicates that compounds similar to (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine exhibit antimicrobial properties. The pyrimidine ring is a common structural motif in many pharmaceuticals, and derivatives have shown effectiveness against bacterial and fungal strains. Studies have explored the synthesis of related compounds and their inhibitory activities against specific pathogens.

Anti-Cancer Properties

Preliminary studies suggest that this compound may possess anti-cancer properties. The mechanism of action is hypothesized to involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Further research is needed to validate these effects and understand the underlying mechanisms.

Pharmacological Studies

Pharmacological profiling of this compound has included investigations into its effects on neurotransmitter systems, particularly concerning monoamine oxidase inhibition.

Neuropharmacology

Compounds with similar structures have been studied for their potential as monoamine oxidase inhibitors (MAOIs), which are important in treating depression and anxiety disorders. The ability to selectively inhibit MAO-A or MAO-B isoforms can lead to significant therapeutic benefits, making this compound a candidate for further investigation in neuropharmacology.

Toxicological Applications

The safety profile of this compound is critical for its application in various fields, including cosmetics and pharmaceuticals.

Skin Sensitization Studies

The compound has been evaluated for its potential skin sensitization effects using alternative testing methods like the Reduced Local Lymph Node Assay (rLLNA). These studies are essential for assessing the allergenic potential of chemicals used in consumer products.

Case Studies and Research Findings

Several studies have contributed to the understanding of the applications of this compound:

Mechanism of Action

The mechanism of action of (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine can be contextualized by comparing it to analogous pyrimidine-based compounds. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Diversity and Bioactivity The diethylamine group in the target compound contrasts with the phenethylamine and pyridinyl groups in GNF-PF-359, which confer specificity for methionine aminopeptidase inhibition . This highlights how minor substituent changes (e.g., aliphatic vs. aromatic amines) influence target selectivity.

Chlorine Positioning and Physicochemical Properties

- Chlorine at position 6 is conserved in all listed compounds, suggesting its role in electronic modulation of the pyrimidine ring. However, 4,6-Dichloro-5-methoxypyrimidine () demonstrates that additional chlorine atoms (e.g., at position 4) alter intermolecular interactions (e.g., Cl···N contacts), impacting crystallinity and stability.

Synthetic Utility The target compound’s benzyl and diethylamine groups make it a versatile intermediate for further functionalization (e.g., hydrogenolysis of benzyl or alkylation of the amine). This contrasts with GNF-PF-359, where the pyridinyl group may limit synthetic flexibility .

Biological Activity

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural features, including a benzyl group, a chlorine atom, and a diethylamine moiety. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine, with a molecular formula of CHClN and a molecular weight of 289.81 g/mol. Its structure includes:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Benzyl group : A phenyl group attached to a methylene (-CH-) bridge.

- Chlorine atom : Positioned at the 6th carbon of the pyrimidine ring.

- Diethylamine group : Contributing to its basicity and potential biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which can be crucial for its antimicrobial and anticancer properties.

- Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, influencing physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance:

- In vitro Studies : The compound demonstrated inhibitory effects against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 - 32 | Mycobacterium tuberculosis |

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly through studies on its effects on cancer cell lines. For example:

- Cell Line Studies : In vitro tests showed that it could induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.

- Mechanistic Insights : Molecular docking studies indicated that the compound might interact with proteins involved in cell cycle regulation and apoptosis .

Study on β-glucuronidase Inhibition

A study synthesized various pyrimidine derivatives and evaluated their β-glucuronidase inhibitory activity. Among these compounds, one derivative demonstrated an IC value of 2.8 µM, significantly outperforming standard inhibitors . This highlights the potential of pyrimidine derivatives in drug development.

Leishmaniasis Activity

In another investigation, derivatives similar to this compound were tested against Leishmania amazonensis. The target compound showed moderate activity with an IC of 91.1 µM against the promastigote form . This suggests that modifications in the structure could enhance efficacy against parasitic infections.

Q & A

Q. What are the optimal synthetic routes for (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrimidine precursors. For example, halogenation at the 6-position (chlorine) and alkylation (benzyl, methyl, diethylamine groups) are critical steps. Catalysts like palladium or copper complexes may enhance coupling reactions (e.g., Buchwald-Hartwig amination) for introducing the diethylamine moiety.

- Optimization :

- Temperature: Maintain 80–100°C to balance reactivity and side-product formation.

- Solvent: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

Table 1 : Example Reaction Conditions from Comparable Pyrimidine Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, 90°C | 78 | 95 | |

| Alkylation | Benzyl bromide, K₂CO₃, DMF | 65 | 90 | |

| Amine coupling | Diethylamine, Pd(OAc)₂, 100°C | 72 | 98 |

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve 3D conformation and confirm substituent positions (e.g., benzyl orientation, chlorine placement). Disorder in the crystal lattice may require refinement at low temperatures (85 K) .

- NMR spectroscopy :

- ¹H NMR: Peaks at δ 2.3–2.5 ppm (CH₃ groups), δ 4.1–4.3 ppm (N–CH₂–), and aromatic protons (δ 6.8–7.4 ppm).

- ¹³C NMR: Pyrimidine carbons (δ 150–160 ppm), benzyl carbons (δ 125–140 ppm) .

- HPLC-MS : Confirm molecular weight (calc. 331.8 g/mol) and detect impurities using reverse-phase C18 columns (ACN/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrimidine derivatives like this compound?

- Methodological Answer : Contradictions often arise from variations in substituent effects or assay conditions. Use structure-activity relationship (SAR) studies:

- Systematic substitution : Compare analogs (e.g., replace benzyl with methoxyphenyl or vary chlorine position) to isolate functional group contributions.

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%).

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, aligning with experimental IC₅₀ values .

Q. What methodological approaches are used to study the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis studies : Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS. Chlorine substituents may slow hydrolysis, requiring extended timelines .

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; identify byproducts (e.g., dechlorinated or oxidized derivatives) using high-resolution MS.

- Ecotoxicology assays : Test on model organisms (Daphnia magna, zebrafish embryos) to assess acute/chronic toxicity. EC₅₀ values correlate with logP (predicted ~3.2 for this compound) .

Table 2 : Key Parameters for Environmental Fate Analysis

| Parameter | Experimental Design | Detection Method | Reference |

|---|---|---|---|

| Hydrolysis half-life | pH 7 buffer, 25°C | LC-MS/MS | |

| Photolysis rate | UV lamp (254 nm), 12h | HRMS | |

| Bioaccumulation | Zebrafish embryo assay | Fluorescence microscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.